1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Overview
Description
“1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a chemical compound with the molecular weight of 341.67 . It is also known as "1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-amine trihydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is “1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride” and the InChI code is "1S/C11H16N6.3ClH/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16;;;/h4,7,9H,2-3,5-6,12H2,1H3;3*1H" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 341.67 . It is a solid compound . The compound’s NMR spectrum has been reported .
Future Directions
The compound “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” and similar compounds could be used as templates for future design, optimization, and investigation to produce more potent anticancer analogs . They could also be used for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antibacterial activities
Mode of Action
Similar compounds have been reported to interact with bacterial cells, leading to their death . The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial cell functions, which could affect various biochemical pathways . The downstream effects of these disruptions would likely include the death of the bacterial cells.
Result of Action
Similar compounds have been reported to have antibacterial activities , suggesting that this compound may also have the ability to kill bacterial cells.
Properties
IUPAC Name |
3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15/h4,7,11H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARZSYNBUZLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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